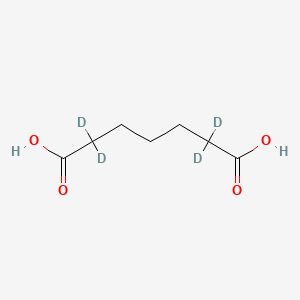

Pimelic Acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,2,6,6-tetradeuterioheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVNTCWHIRURA-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC([2H])([2H])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pimelic Acid-d4 CAS number and molecular weight

An In-depth Technical Guide to Pimelic Acid-d4

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on this compound, including its chemical and physical properties, its role in biochemical pathways, and detailed experimental protocols for its application as an internal standard in quantitative analysis.

Data Presentation

This compound is the deuterated form of Pimelic acid, an organic compound involved in the biosynthesis of the amino acid lysine.[1][2] Its primary application in research is as a stable isotope-labeled internal standard for mass spectrometry-based quantification of unlabeled Pimelic acid in various biological and chemical samples.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound. Properties for the unlabeled analogue, Pimelic acid, are provided for reference, as the physical characteristics are expected to be nearly identical.

| Property | Value | Source(s) for Pimelic Acid (unlabeled) |

| CAS Number | 19031-56-2 | N/A |

| Molecular Formula | C₇H₈D₄O₄ | N/A |

| Molecular Weight | 164.19 g/mol | N/A |

| Synonyms | Heptanedioic-2,2,6,6-d4 acid, 1,5-Pentanedicarboxylic-1,1,5,5-d4 acid | N/A |

| Appearance | White to Off-White Solid | [3][4] |

| Melting Point | 103-106 °C | [2][5][6] |

| Boiling Point | 212 °C at 10 mmHg | [7] |

| Water Solubility | 50,000 mg/L at 20 °C | [4][6] |

| pKa₁ | 4.51 at 25 °C | [4] |

| pKa₂ | 5.58 at 25 °C | [2] |

Experimental Protocols

The most common application for this compound is as an internal standard (IS) for the accurate quantification of endogenous Pimelic acid in biological matrices (e.g., plasma, urine, cell lysates) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby providing reliable normalization.

Methodology: Quantification of Pimelic Acid in Human Plasma by LC-MS/MS

This protocol describes a standard procedure for sample preparation and analysis.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Pimelic Acid (Analyte Standard)

-

Human Plasma (K₂EDTA)

-

Acetonitrile (ACN), LC-MS Grade

-

Methanol (MeOH), LC-MS Grade

-

Formic Acid (FA), LC-MS Grade

-

Deionized Water, 18 MΩ·cm or higher

2. Preparation of Standard and Internal Standard Stock Solutions:

-

Pimelic Acid Stock (1 mg/mL): Accurately weigh 10 mg of Pimelic acid and dissolve in 10 mL of Methanol.

-

This compound IS Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of Methanol.

-

Working Solutions: Prepare serial dilutions of the Pimelic Acid stock solution in a 50:50 Methanol:Water mixture to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL). Prepare a working Internal Standard solution by diluting the IS stock to a final concentration of 100 ng/mL in Methanol.

3. Sample Preparation (Protein Precipitation):

-

Thaw frozen human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Add 10 µL of the 100 ng/mL this compound working IS solution to each tube (except for blank matrix samples used to check for interference).

-

Vortex briefly to mix.

-

Add 200 µL of cold Acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

-

Pimelic Acid: Q1: 159.1 m/z → Q3: 115.1 m/z

-

This compound: Q1: 163.1 m/z → Q3: 119.1 m/z

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) by infusing standard solutions.

-

5. Data Processing and Quantification:

-

Integrate the peak areas for both the analyte (Pimelic Acid) and the internal standard (this compound) MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.

-

Determine the concentration of Pimelic acid in the unknown samples by interpolating their PAR values from the calibration curve.

Mandatory Visualization

Biochemical Pathway

Pimelic acid derivatives are key intermediates in the Diaminopimelic Acid (DAP) pathway, which is essential for lysine biosynthesis in most bacteria.[8][9][10] Understanding this pathway is crucial for research in antibacterial drug development.

Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol described above, from sample receipt to final data output.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pimelic acid - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pimelic acid | 111-16-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum [mdpi.com]

- 10. Molecular evolution of the lysine biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pimelic Acid-d4 in Elucidating Lysine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine, an essential amino acid, is synthesized in bacteria and plants through the diaminopimelic acid (DAP) pathway, making it a prime target for antimicrobial drug development. Understanding the flux and regulation of this pathway is critical. Stable isotope tracing is a powerful technique for metabolic flux analysis. This technical guide explores the established DAP pathway and proposes a hypothetical framework for the application of Pimelic Acid-d4, a deuterated analog of a key biotin precursor, as a novel tracer to probe the intricacies of lysine biosynthesis. While direct experimental evidence for this specific application is not yet published, this document provides the theoretical basis, experimental design considerations, and anticipated data outcomes to guide future research in this promising area.

Introduction to Lysine Biosynthesis and the Diaminopimelic Acid (DAP) Pathway

Bacteria and plants synthesize lysine via the diaminopimelic acid (DAP) pathway, which is absent in animals, rendering lysine an essential amino acid for them.[1][2] The DAP pathway is not only crucial for protein synthesis but also provides meso-diaminopimelic acid, an essential component for peptidoglycan cell wall construction in most Gram-negative bacteria.[1][3] This makes the enzymes of the DAP pathway attractive targets for the development of novel antibiotics.[3][4]

The DAP pathway starts from aspartate and pyruvate and proceeds through a series of enzymatic reactions to produce L-lysine.[5] There are several variations of the DAP pathway, with the succinylase and dehydrogenase pathways being the most common in bacteria.[2][4]

Principles of Stable Isotope Tracing in Metabolic Flux Analysis

Stable isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways.[6][7] By introducing a substrate enriched with a stable isotope (e.g., ²H, ¹³C, ¹⁵N) into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites. This information provides insights into pathway activity, substrate utilization, and metabolic bottlenecks.[8] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the incorporation of stable isotopes into metabolites.[6][9]

Deuterium (²H), a stable isotope of hydrogen, can be used as a tracer. Deuterated compounds are introduced into a biological system, and the deuterium atoms are incorporated into various metabolites through enzymatic reactions. The resulting mass shift allows for the detection and quantification of labeled molecules by mass spectrometry.

Hypothetical Role of this compound in Lysine Biosynthesis Studies

Pimelic acid is a seven-carbon dicarboxylic acid that serves as a precursor for biotin biosynthesis in some bacteria, such as Bacillus subtilis. In these organisms, free pimelic acid is activated to pimeloyl-CoA by the enzyme pimeloyl-CoA synthetase, encoded by the bioW gene.[4] This activation is an ATP-dependent process that forms a pimeloyl-AMP intermediate.[2]

While pimelic acid is not a known intermediate in the canonical DAP pathway for lysine biosynthesis, the existence of its activated form, pimeloyl-CoA, presents an intriguing possibility for its use as a metabolic probe. It is hypothesized that exogenously supplied this compound could be taken up by bacteria and converted to Pimeloyl-CoA-d4. This labeled intermediate could then potentially interact with enzymes of the DAP pathway, either as a substrate, an inhibitor, or an allosteric regulator.

The rationale for this hypothesis is based on the structural similarity of pimeloyl-CoA to intermediates in the DAP pathway. By tracing the fate of the deuterium labels from this compound, researchers could potentially uncover novel enzymatic activities, substrate promiscuity, or regulatory mechanisms within the lysine biosynthesis network.

Proposed Experimental Workflow

A potential experimental workflow to investigate the role of this compound in lysine biosynthesis is outlined below.

References

- 1. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Synthesis of the α, ω-Dicarboxylic Acid Precursor of Biotin by the Canonical Fatty Acid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Lipoic acid metabolism in Escherichia coli: the lplA and lipB genes define redundant pathways for ligation of lipoyl groups to apoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pimelic Acid-d4: A Technical Guide to its Application as a Stable Isotope Tracer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Pimelic Acid-d4 as a stable isotope tracer in metabolic research and quantitative analysis. This document provides a comprehensive overview of its properties, applications, and detailed experimental methodologies.

Introduction to this compound

This compound is a deuterated form of pimelic acid, a naturally occurring dicarboxylic acid. The replacement of four hydrogen atoms with deuterium atoms creates a stable, heavier isotope of the molecule. This isotopic labeling does not significantly alter the chemical properties of the molecule, allowing it to participate in biological pathways in the same manner as its endogenous counterpart. However, the mass difference is readily detectable by mass spectrometry, making this compound an invaluable tool for tracing metabolic fates and for precise quantification in complex biological matrices.[1]

Its primary applications lie in its use as an internal standard for stable isotope dilution analysis and as a tracer in metabolic labeling studies to investigate pathways such as lysine biosynthesis.

Physicochemical and Mass Spectrometry Data

Accurate quantification and identification of this compound and its unlabeled counterpart are reliant on precise mass spectrometry. The following tables summarize key physicochemical properties and expected mass-to-charge ratios (m/z).

| Property | Value | Source |

| Chemical Formula | C₇H₈D₄O₄ | Manufacturer Data |

| Molecular Weight | 164.20 g/mol | Manufacturer Data |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water. | [2] |

| Storage | Store at room temperature.[1] | Manufacturer Recommendation |

| Analyte | Ionization Mode | Adduct/Fragment | Calculated m/z |

| Pimelic Acid | ESI- | [M-H]⁻ | 159.09 |

| This compound | ESI- | [M-H]⁻ | 163.11 |

| Pimelic Acid | ESI+ | [M+H]⁺ | 161.09 |

| This compound | ESI+ | [M+H]⁺ | 165.11 |

| Pimelic Acid Dimethyl Ester | EI | Molecular Ion | 188.22 |

| This compound Dimethyl Ester | EI | Molecular Ion | 192.25 |

| Pimelic Acid bis(trimethylsilyl) ester | EI | Molecular Ion | 304.53 |

| This compound bis(trimethylsilyl) ester | EI | Molecular Ion | 308.55 |

Note: Observed m/z values may vary slightly depending on the instrument and experimental conditions.

| Parameter | Typical Specification |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% |

Data is typically confirmed by a Certificate of Analysis (CoA) provided by the manufacturer.[3]

Key Applications and Experimental Protocols

Quantitative Analysis using Stable Isotope Dilution

This compound is an ideal internal standard for the accurate quantification of endogenous pimelic acid in biological samples such as plasma, urine, and cell lysates. The stable isotope dilution (SID) method corrects for sample loss during preparation and for matrix effects in the mass spectrometer.

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of a known concentration of this compound solution (e.g., 10 µg/mL in methanol) as the internal standard.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but Recommended for GC-MS):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase volatility.

-

Reconstitute the dried extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract (or the derivatized sample for GC-MS) in 100 µL of the initial mobile phase.

-

Inject an appropriate volume (e.g., 5-10 µL) onto a C18 reverse-phase column (for LC-MS) or a suitable capillary column (for GC-MS).

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate pimelic acid from other matrix components.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Monitor the transitions for pimelic acid (e.g., m/z 159 -> 115) and this compound (e.g., m/z 163 -> 119).

-

-

-

Quantification:

-

Create a calibration curve by plotting the peak area ratio of unlabeled pimelic acid to this compound against the concentration of the unlabeled pimelic acid standards.

-

Determine the concentration of pimelic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantitative analysis using stable isotope dilution.

Metabolic Labeling Studies

This compound can be introduced into cell culture media or administered to organisms to trace its incorporation into downstream metabolites. A key application is the study of lysine biosynthesis, particularly in bacteria where the diaminopimelate (DAP) pathway is essential.

-

Cell Culture and Labeling:

-

Grow the bacterial strain of interest (e.g., E. coli) in a minimal medium.

-

Once the culture reaches the mid-logarithmic growth phase, replace the medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).

-

Incubate the culture for a defined period to allow for the uptake and metabolism of the labeled pimelic acid.

-

-

Metabolite Extraction:

-

Harvest the bacterial cells by centrifugation at 4°C.

-

Quench metabolism by resuspending the cell pellet in ice-cold 80% methanol.

-

Lyse the cells by sonication or bead beating.

-

Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

-

Evaporate the supernatant to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent.

-

Analyze by LC-MS/MS, monitoring for the mass shift in lysine and its biosynthetic intermediates.

-

LC Conditions: Use a HILIC or mixed-mode chromatography column suitable for separating polar metabolites like amino acids.

-

MS Conditions: Monitor for the unlabeled and deuterated forms of lysine and key intermediates of the DAP pathway.

-

-

Data Analysis:

-

Determine the degree of deuterium incorporation into lysine and its precursors by analyzing the mass isotopologue distribution.

-

This provides insights into the flux through the lysine biosynthetic pathway.

-

Caption: Workflow for a metabolic labeling experiment.

Pimelic Acid in the Diaminopimelate (DAP) Pathway of Lysine Biosynthesis

In many bacteria, lysine is synthesized via the diaminopimelate (DAP) pathway. While pimelic acid itself is not a direct intermediate in the main DAP pathway, its derivatives are involved in the biosynthesis of biotin, which can be linked to lysine metabolism. However, for the purpose of demonstrating a relevant biosynthetic pathway, the canonical DAP pathway is illustrated below. This compound can be used to probe related metabolic activities and potential shunts into this pathway.

Caption: The Diaminopimelate (DAP) pathway for lysine biosynthesis.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of metabolism, drug development, and clinical diagnostics. Its utility as an internal standard ensures high accuracy and precision in quantitative assays, while its application as a metabolic tracer provides valuable insights into complex biological pathways. The detailed protocols and data presented in this guide serve as a comprehensive resource for the effective implementation of this compound in a laboratory setting.

References

A Technical Guide to High-Purity Pimelic Acid-d4 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on high-purity Pimelic Acid-d4, a deuterated form of Pimelic Acid. This document outlines commercial suppliers, quantitative specifications, and detailed experimental protocols for its application in research and development.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from several reputable suppliers specializing in stable isotope-labeled compounds. While specific purity levels can vary by batch and should always be confirmed with the supplier's Certificate of Analysis (CoA), the following table summarizes typical product specifications from leading vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Purity |

| MedChemExpress [1] | This compound | 19031-56-2 | C₇H₈D₄O₄ | 164.19 | >98% (by NMR) |

| Simson Pharma Limited [2][3] | This compound | 19031-56-2 | C₇H₈D₄O₄ | 164.19 | CoA available upon request |

| LGC Standards [4] | This compound | 19031-56-2 | C₇H₈D₄O₄ | 164.19 | CoA provided with product |

Note: The purity data is representative. Researchers must consult the Certificate of Analysis provided by the supplier for lot-specific purity and other quality control parameters.

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based quantification of endogenous pimelic acid and in metabolic flux analysis studies. Below are detailed methodologies for these key applications.

Quantification of Pimelic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of pimelic acid in biological matrices such as plasma, urine, or cell lysates.

Objective: To accurately quantify the concentration of endogenous pimelic acid.

Materials:

-

This compound (as internal standard)

-

Pimelic Acid (for calibration curve)

-

Biological matrix (e.g., plasma, cell lysate)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of non-labeled Pimelic Acid for the calibration curve by serial dilution of a 1 mg/mL stock solution.

-

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of each sample, add a fixed amount of the this compound internal standard solution. The final concentration of the internal standard should be chosen based on the expected range of endogenous pimelic acid.

-

For Plasma/Serum (Protein Precipitation): Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

For Cell Lysates: The extraction method will depend on the cell type and experimental goals. A common method is methanol-water extraction.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 5% ACN in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure separation from other matrix components.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for carboxylic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pimelic Acid (unlabeled): Determine the precursor ion [M-H]⁻ and a suitable product ion.

-

This compound (labeled): Determine the precursor ion [M-H]⁻ (which will be 4 Da higher than the unlabeled) and a corresponding product ion.

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for both analytes.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the unlabeled Pimelic Acid to the peak area of the this compound internal standard against the concentration of the unlabeled Pimelic Acid standards.

-

Determine the concentration of Pimelic Acid in the biological samples by interpolating the peak area ratios from the calibration curve. The use of a deuterated internal standard corrects for variations in sample extraction and matrix effects during ionization.[5]

-

Metabolic Flux Analysis using this compound

This protocol outlines a conceptual approach for using this compound to trace its incorporation into downstream metabolites in a cell culture system.

Objective: To investigate the metabolic fate of pimelic acid within a biological system.

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound

-

Solvents for metabolite extraction (e.g., methanol, chloroform, water)

-

LC-MS or GC-MS system

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency under standard conditions.

-

Replace the standard culture medium with a medium supplemented with a known concentration of this compound. The concentration should be optimized to allow for detectable incorporation without causing cellular toxicity.

-

Incubate the cells for a defined period (e.g., a time course of 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled pimelic acid.

-

-

Metabolite Extraction:

-

At each time point, rapidly quench the metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Harvest the cell extracts and separate the soluble metabolites from the insoluble components by centrifugation.

-

-

Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

-

The analytical method (LC-MS or GC-MS) will depend on the target metabolites.

-

Acquire data in full scan mode to identify potential downstream metabolites of pimelic acid. Look for mass shifts corresponding to the incorporation of the four deuterium atoms.

-

For targeted analysis, develop a method to specifically look for expected labeled products.

-

-

Data Analysis:

-

Process the mass spectrometry data to identify and quantify the isotopologues of downstream metabolites.

-

The degree of deuterium incorporation into various metabolites over time provides insights into the activity of the metabolic pathways involving pimelic acid.[6]

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound.

Caption: Workflow for quantification using a deuterated internal standard.

Caption: Conceptual diagram of a metabolic flux experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS No- 19031-56-2 | Simson Pharma Limited [simsonpharma.com]

- 3. This compound | CAS No- 19031-56-2 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | CAS 19031-56-2 | LGC Standards [lgcstandards.com]

- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 6. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

An In-depth Technical Guide to the Applications of Pimelic Acid-d4 in Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of Pimelic Acid-d4, a deuterated form of pimelic acid, in the elucidation of biochemical pathways. While direct experimental data for this compound is emerging, its utility can be inferred from studies of similar isotopically labeled molecules and the established roles of pimelic acid in metabolism. This document outlines the core principles of its application, supported by inferred experimental designs, data presentation, and detailed protocols.

Introduction to Pimelic Acid and Its Role in Metabolism

Pimelic acid is a seven-carbon α,ω-dicarboxylic acid that serves as a crucial intermediate in the biosynthesis of biotin (Vitamin B7) in many bacteria, including Bacillus subtilis. The synthesis of the pimelate moiety is intricately linked to the fatty acid synthesis pathway. Understanding the flux through these pathways is critical for fields ranging from microbiology to metabolic engineering and drug development, as biotin synthesis is a potential target for novel antimicrobial agents.

Stable isotope labeling, using compounds such as this compound, is a powerful technique for tracing the metabolic fate of molecules in vivo and in vitro. The incorporation of deuterium (d) allows for the differentiation and quantification of labeled versus unlabeled metabolites by mass spectrometry, providing a dynamic view of metabolic pathways.

Core Applications of this compound

The primary applications of this compound in biochemical research are centered on its role as a metabolic tracer and an internal standard for quantification.

Metabolic Tracer for Biotin and Fatty Acid Synthesis

By introducing this compound into a biological system, researchers can trace the deuterium label as it is incorporated into downstream metabolites of the biotin synthesis pathway. This allows for the elucidation of pathway intermediates and the measurement of metabolic flux.

Inferred Experimental Insights:

-

Confirmation of Pimelic Acid Uptake and Utilization: Demonstrating the incorporation of the d4-label into biotin and its precursors would confirm the activity of the pimelic acid transport and activation machinery.

-

Flux Analysis: By measuring the rate of incorporation of the deuterium label into the biotin pool, researchers can quantify the metabolic flux through this pathway under different conditions (e.g., in the presence of potential inhibitors).

-

Crosstalk with Fatty Acid Synthesis: Investigating the dilution of the d4-label in the pimeloyl-ACP pool can provide insights into the relative contributions of exogenous pimelic acid versus endogenous synthesis from the fatty acid pathway.

Internal Standard for Accurate Quantification

This compound serves as an ideal internal standard for the quantification of endogenous pimelic acid and related dicarboxylic acids in complex biological matrices. Due to its similar chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for sample loss during preparation and matrix effects.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from an experiment using this compound as an internal standard to measure pimelic acid concentrations in B. subtilis cultures under different conditions.

| Condition | Sample Type | Mean Pimelic Acid Concentration (µM) [±SD] | n |

| Wild Type - Control | Cell Lysate | 15.2 ± 2.1 | 3 |

| Wild Type + Biotin Synthesis Inhibitor | Cell Lysate | 45.8 ± 5.5 | 3 |

| ΔbioW Mutant | Cell Lysate | 2.1 ± 0.5 | 3 |

| Wild Type - Control | Supernatant | 5.7 ± 1.2 | 3 |

| Wild Type + Biotin Synthesis Inhibitor | Supernatant | 18.9 ± 3.4 | 3 |

| ΔbioW Mutant | Supernatant | 0.8 ± 0.2 | 3 |

This is a hypothetical data table to illustrate the potential application.

Signaling Pathways and Experimental Workflows

Biotin Synthesis Pathway in Bacillus subtilis

Pimelic acid is a key precursor in the biotin synthesis pathway. The following diagram illustrates the entry of pimelic acid into this pathway.

Experimental Workflow for Metabolic Tracing

The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.

Logical Relationship for Use as an Internal Standard

This diagram illustrates the principle of using this compound as an internal standard for quantification.

Safety and Handling Guidelines for Pimelic Acid-d4: An In-depth Technical Guide

Disclaimer: This guide provides comprehensive safety and handling information for Pimelic Acid. Due to a lack of specific data for Pimelic Acid-d4, the information presented herein is based on the non-deuterated form. The toxicological and physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts; however, minor differences may exist. It is imperative for researchers, scientists, and drug development professionals to handle this compound with the care and precautions outlined below.

Chemical and Physical Properties

This compound is a deuterated form of Pimelic Acid, an organic compound with the formula HO₂C(CH₂)₅CO₂H. It is a white crystalline solid.[1] The following table summarizes the key physical and chemical properties of Pimelic Acid, which are expected to be comparable to this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₈D₄O₄ | N/A |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | White to slightly beige solid/crystals | [1][3] |

| Melting Point | 103-106 °C | [3][4][5] |

| Boiling Point | 212 °C at 10 mmHg | [5][6] |

| Solubility in Water | 25 g/L at 13 °C | [1] |

| pKa | 4.71 at 25 °C | [1][7] |

Hazard Identification and Classification

Pimelic Acid is classified as a hazardous substance. The following table outlines its GHS hazard classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS 19031-56-2 | LGC Standards [lgcstandards.com]

- 3. fishersci.com [fishersci.com]

- 4. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pimelic acid 98 111-16-0 [sigmaaldrich.com]

- 6. Pimelic acid | 111-16-0 [chemicalbook.com]

- 7. Pimelic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Utilizing Pimelic Acid-d4 as an Internal Standard for the Quantification of Dicarboxylic Acids by LC-MS/MS

Abstract

This application note details a robust and reliable method for the quantitative analysis of dicarboxylic acids in biological matrices using Pimelic Acid-d4 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative data on method performance. This methodology is particularly relevant for researchers in metabolomics, clinical diagnostics, and drug development who are studying metabolic pathways involving dicarboxylic acids.

Introduction

Dicarboxylic acids are important intermediates in several metabolic pathways, including fatty acid oxidation and amino acid metabolism. Aberrant levels of these acids in biological fluids can be indicative of various metabolic disorders. Accurate and precise quantification of dicarboxylic acids is therefore essential for both basic research and clinical diagnostics. LC-MS/MS has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity.

A key challenge in quantitative LC-MS/MS is the potential for variability introduced during sample preparation and analysis due to matrix effects and instrument fluctuations. The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the chemical and physical properties of the analyte is the gold standard for mitigating these issues. This compound, a deuterated analog of the C7 dicarboxylic acid, serves as an excellent internal standard for the quantification of medium-chain dicarboxylic acids. Its chemical similarity ensures co-elution with target analytes and similar ionization behavior, leading to reliable correction for analytical variability.

This application note provides a detailed protocol for the use of this compound as an internal standard in an LC-MS/MS assay for the quantification of dicarboxylic acids in plasma.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

Pimelic Acid (Analyte Standard)

-

Other dicarboxylic acid standards (e.g., Adipic acid, Suberic acid)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Formic acid (≥98%)

-

Human plasma (or other relevant biological matrix)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

Sample Preparation

-

Standard and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Pimelic Acid and other dicarboxylic acid standards in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Store stock solutions at -20°C.

-

-

Working Standard and Internal Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solutions with 50% methanol in water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50% methanol in water.

-

-

Plasma Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound working solution.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

Time (min) %A %B 0.0 95 5 1.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 9.0 | 95 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Pimelic Acid 159.1 115.1 15 This compound 163.1 119.1 15 Adipic Acid 145.1 101.1 12 | Suberic Acid | 173.1 | 129.1 | 15 |

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Presentation

The following tables present representative quantitative data for the analysis of Pimelic Acid using this compound as an internal standard. This data is for illustrative purposes and actual results may vary depending on the specific instrumentation and matrix used.

Table 1: Calibration Curve for Pimelic Acid

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |

| 1 | 0.012 ± 0.001 | 105.3 |

| 5 | 0.058 ± 0.004 | 98.6 |

| 10 | 0.115 ± 0.007 | 101.2 |

| 50 | 0.592 ± 0.025 | 103.8 |

| 100 | 1.180 ± 0.041 | 99.1 |

| 500 | 5.950 ± 0.180 | 100.5 |

| 1000 | 11.98 ± 0.350 | 99.8 |

| Linearity (r²) | 0.9992 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |

| Precision (%CV) | Accuracy (%) | ||

| LQC | 15 | 4.2 | 102.5 |

| MQC | 150 | 3.1 | 98.9 |

| HQC | 800 | 2.5 | 101.2 |

Visualization of Experimental Workflow

Caption: Experimental workflow for the quantification of dicarboxylic acids.

Conclusion

The method described in this application note provides a reliable and robust protocol for the quantification of dicarboxylic acids in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is essential for achieving the high accuracy and precision required in metabolomic and clinical research. The provided experimental parameters can be adapted for the analysis of other medium-chain dicarboxylic acids and in different biological matrices. This methodology will be a valuable tool for researchers investigating the role of dicarboxylic acid metabolism in health and disease.

Quantitative Analysis of Organic Acids Using Pimelic Acid-d4 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of organic acids in biological samples using Pimelic Acid-d4 as an internal standard. The protocols outlined are applicable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), two powerful techniques for metabolic profiling.

Organic acids are crucial intermediates in numerous metabolic pathways, and their quantification can provide valuable insights into cellular metabolism, disease pathogenesis, and drug effects. The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification, as it effectively corrects for variations in sample preparation and instrument response.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance for the analysis of a selection of organic acids using this compound as an internal standard. The data presented is a composite representation based on typical performance characteristics observed in validated methods for organic acid analysis.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Data

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Recovery (%) |

| Lactic Acid | 8.5 | 0.5 | 1.5 | 95 - 105 |

| Pyruvic Acid | 9.2 | 0.2 | 0.7 | 92 - 108 |

| Succinic Acid | 12.8 | 0.1 | 0.3 | 98 - 103 |

| Fumaric Acid | 13.5 | 0.1 | 0.3 | 97 - 106 |

| Malic Acid | 14.1 | 0.2 | 0.6 | 94 - 107 |

| α-Ketoglutaric Acid | 15.9 | 0.1 | 0.4 | 96 - 104 |

| Citric Acid | 18.2 | 0.3 | 1.0 | 90 - 110 |

| Adipic Acid | 16.5 | 0.1 | 0.3 | 98 - 105 |

| Suberic Acid | 19.8 | 0.1 | 0.2 | 99 - 104 |

| This compound (IS) | 17.6 | - | - | - |

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantitative Data

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Recovery (%) |

| Lactic Acid | 2.1 | 0.2 | 0.6 | 97 - 104 |

| Pyruvic Acid | 2.5 | 0.1 | 0.3 | 95 - 106 |

| Succinic Acid | 4.2 | 0.05 | 0.15 | 99 - 103 |

| Fumaric Acid | 4.8 | 0.05 | 0.15 | 98 - 105 |

| Malic Acid | 3.9 | 0.1 | 0.3 | 96 - 108 |

| α-Ketoglutaric Acid | 5.5 | 0.08 | 0.25 | 97 - 104 |

| Citric Acid | 3.2 | 0.1 | 0.4 | 92 - 109 |

| Adipic Acid | 6.1 | 0.05 | 0.15 | 99 - 104 |

| Suberic Acid | 7.5 | 0.05 | 0.1 | 100 - 105 |

| This compound (IS) | 6.8 | - | - | - |

Experimental Protocols

Protocol 1: GC-MS Analysis of Organic Acids

This protocol describes the extraction, derivatization, and analysis of organic acids from urine samples.

1. Sample Preparation and Extraction: a. Thaw frozen urine samples at room temperature. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter. c. To 100 µL of supernatant, add 10 µL of this compound internal standard solution (1 mg/mL in methanol). d. Acidify the sample to pH < 2 with 6M HCl. e. Extract the organic acids by adding 500 µL of ethyl acetate and vortexing for 2 minutes. f. Centrifuge at 10,000 x g for 5 minutes. g. Transfer the upper organic layer to a clean microcentrifuge tube. h. Repeat the extraction (steps e-g) and combine the organic layers. i. Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives. c. Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 10°C/min.

-

Ramp to 300°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each organic acid and this compound.

Protocol 2: LC-MS/MS Analysis of Organic Acids

This protocol is suitable for the analysis of organic acids in plasma samples.

1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 50 µL of plasma, add 10 µL of this compound internal standard solution (100 µg/mL in methanol). c. Precipitate proteins by adding 200 µL of ice-cold acetonitrile. d. Vortex for 1 minute and incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 30°C. g. Reconstitute the dried extract in 100 µL of the initial mobile phase. h. Centrifuge at 14,000 x g for 10 minutes at 4°C and transfer the supernatant to an autosampler vial.

2. LC-MS/MS Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-1 min: 2% B.

-

1-8 min: 2-98% B.

-

8-9 min: 98% B.

-

9-9.1 min: 98-2% B.

-

9.1-12 min: 2% B.

-

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Capillary Voltage: 2.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize cone voltage and collision energy for each organic acid and this compound.

Mandatory Visualizations

The following diagrams illustrate key metabolic pathways where the quantified organic acids play a central role.

Application Notes and Protocols for GC-MS Analysis of Metabolites Using Pimelic Acid-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique in metabolomics for the profiling of small molecule metabolites in biological samples. Due to the inherent variability in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is crucial for accurate and reproducible quantification. Pimelic Acid-d4, a deuterated analog of the naturally occurring dicarboxylic acid, serves as an excellent internal standard for the analysis of organic acids and other related metabolites. Its chemical similarity to a range of acidic metabolites ensures that it behaves comparably during extraction and derivatization, while its mass shift allows for clear differentiation from endogenous compounds. This document provides a detailed protocol for the use of this compound in the GC-MS analysis of metabolites from biological matrices.

Data Presentation

Table 1: Representative Concentrations of Selected Metabolites in Human Plasma

| Metabolite | Class | Representative Concentration (µM) |

| Lactic acid | Organic Acid | 1000 - 2500 |

| Pyruvic acid | Organic Acid | 30 - 100 |

| Citric acid | Organic Acid | 80 - 200 |

| Succinic acid | Organic Acid | 2 - 10 |

| Fumaric acid | Organic Acid | 0.5 - 3 |

| Malic acid | Organic Acid | 5 - 20 |

| Alanine | Amino Acid | 200 - 600 |

| Glycine | Amino Acid | 150 - 400 |

| Valine | Amino Acid | 150 - 300 |

| Leucine | Amino Acid | 80 - 180 |

| Isoleucine | Amino Acid | 40 - 100 |

| Proline | Amino Acid | 100 - 350 |

Table 2: Representative Concentrations of Selected Metabolites in Human Urine (normalized to creatinine)

| Metabolite | Class | Representative Concentration (mmol/mol creatinine) |

| Citric acid | Organic Acid | 10 - 80 |

| Succinic acid | Organic Acid | 2 - 15 |

| Fumaric acid | Organic Acid | < 2 |

| 2-Oxoglutaric acid | Organic Acid | 2 - 20 |

| Glycine | Amino Acid | 20 - 150 |

| Alanine | Amino Acid | 5 - 40 |

| Serine | Amino Acid | 10 - 80 |

| Threonine | Amino Acid | 3 - 25 |

Experimental Protocols

This section details the methodology for sample preparation, derivatization, and GC-MS analysis of metabolites using this compound as an internal standard.

Reagents and Materials

-

This compound

-

Pyridine

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Methoxyamine hydrochloride

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Ultrapure water

-

Biological samples (e.g., plasma, serum, urine)

-

Centrifuge tubes

-

Glass GC-MS vials with inserts

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Heating block or oven

Preparation of Internal Standard Stock Solution

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Store the stock solution at -20°C.

-

Prepare a working solution by diluting the stock solution with methanol to a final concentration of 50 µg/mL.

Sample Preparation (Extraction of Metabolites)

For Plasma/Serum Samples:

-

Thaw frozen plasma or serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

-

Add 10 µL of the 50 µg/mL this compound internal standard working solution.

-

Add 1 mL of a cold extraction solvent mixture of methanol:acetonitrile:water (2:2:1, v/v/v).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new 2 mL tube.

-

Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator.

For Urine Samples:

-

Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Use a 100 µL aliquot of the supernatant for analysis.

-

Add 10 µL of the 50 µg/mL this compound internal standard working solution.

-

Add 900 µL of cold methanol.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 2 mL tube.

-

Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator.

Derivatization

A two-step derivatization process is required to increase the volatility of the polar metabolites for GC-MS analysis.

Step 1: Methoxyamination (Oximation)

-

To the dried metabolite extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Vortex for 1 minute to ensure the pellet is fully dissolved.

-

Incubate at 60°C for 60 minutes with shaking.

-

Allow the sample to cool to room temperature.

Step 2: Silylation

-

To the methoxyaminated sample, add 80 µL of MSTFA + 1% TMCS.

-

Vortex for 1 minute.

-

Incubate at 60°C for 30 minutes.

-

Allow the sample to cool to room temperature.

-

Transfer the derivatized sample to a GC-MS vial with a glass insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and column used.

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 10°C/min to 300°C

-

Hold at 300°C for 5 minutes

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-600

Data Processing and Quantification

-

Identify the chromatographic peaks of the target metabolites and this compound based on their retention times and mass spectra.

-

Integrate the peak areas of the quantifier ions for each metabolite and the this compound internal standard.

-

Calculate the response ratio for each analyte by dividing its peak area by the peak area of this compound.

-

Generate a calibration curve for each target metabolite by plotting the response ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of each metabolite in the biological samples by interpolating their response ratios on the respective calibration curves.

Visualizations

Experimental Workflow

Caption: Workflow for GC-MS based metabolite analysis.

Signaling Pathway (Illustrative Example: Citric Acid Cycle)

This diagram illustrates a key metabolic pathway where many of the target organic acids are involved.

Caption: The Citric Acid (TCA) Cycle.

Application Note: High-Throughput Quantification of [Analyte Name] in Human Plasma using LC-MS/MS with Pimelic Acid-d4 Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [Analyte Name] in human plasma. The method utilizes a stable isotope-labeled internal standard, Pimelic Acid-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2][3] A simple protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and pharmaceutical research settings.

Introduction

The accurate quantification of therapeutic drugs and their metabolites in biological matrices is crucial for pharmacokinetic studies and clinical drug monitoring.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is a key component of a robust LC-MS/MS method, as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for potential variations.[1][3][7] this compound is a suitable deuterated internal standard for the analysis of acidic compounds. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of [Analyte Name] in human plasma using this compound as the internal standard.

Experimental Workflow

Caption: LC-MS/MS workflow for the quantification of [Analyte Name].

Experimental Protocols

Materials and Reagents

-

[Analyte Name] reference standard (≥98% purity)

-

This compound (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: [Specify Model, e.g., Shimadzu Nexera X2]

-

Mass Spectrometer: [Specify Model, e.g., SCIEX Triple Quad™ 6500+]

-

Analytical Column: [Specify Column, e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm]

Sample Preparation

-

Thaw human plasma samples and standards to room temperature.

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution in acetonitrile to a final concentration of 100 ng/mL.

-

To 50 µL of plasma sample, standard, or blank, add 150 µL of the working internal standard solution.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | -4500 V |

| Temperature | 550°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions:

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (V) |

| [Analyte Name] | [e.g., 250.1] | [e.g., 150.1] | 100 | -25 |

| This compound | 163.1 | 118.1 | 100 | -20 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of [Analyte Name] in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and ensured the accuracy and precision of the results.

Quantitative Data Summary

The method was validated over a concentration range of 1 to 1000 ng/mL. The calibration curve was linear with a coefficient of determination (r²) greater than 0.99. The accuracy and precision of the method were evaluated at three quality control (QC) levels.

| Parameter | Low QC (3 ng/mL) | Mid QC (300 ng/mL) | High QC (800 ng/mL) |

| Intra-day Precision (%CV) | 4.5 | 3.2 | 2.8 |

| Inter-day Precision (%CV) | 5.8 | 4.1 | 3.5 |

| Accuracy (% Bias) | -2.3 | 1.5 | -0.8 |

| Recovery (%) | 92.1 | 95.3 | 94.7 |

Signaling Pathway/Logical Relationship Diagram

Caption: Principle of internal standard correction in the LC-MS/MS method.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of [Analyte Name] in human plasma. The use of this compound as an internal standard, combined with a straightforward sample preparation procedure, makes this method highly suitable for high-throughput bioanalytical applications. The validation data demonstrates that the method meets the requirements for accuracy, precision, and linearity.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. nebiolab.com [nebiolab.com]

- 3. researchgate.net [researchgate.net]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. shimadzu.com.ua [shimadzu.com.ua]

- 7. sisu.ut.ee [sisu.ut.ee]

Derivatization of Pimelic Acid-d4 for gas chromatography

Anwendungshinweis und Protokolle zur Derivatisierung von Pimelinsäure-d4 für die Gaschromatographie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Trennung und Analyse von flüchtigen und thermisch stabilen Verbindungen. Dicarbonsäuren wie Pimelinsäure sind aufgrund ihrer hohen Polarität und geringen Flüchtigkeit, die durch die beiden Carboxylgruppen verursacht werden, eine Herausforderung für die direkte GC-Analyse.[1] Diese Eigenschaften führen oft zu schlechten chromatographischen Peakformen, geringer Empfindlichkeit und schlechter Reproduzierbarkeit.[1] Um diese Einschränkungen zu überwinden, ist eine Derivatisierung erforderlich.[2] Dieser Prozess wandelt die polaren Carboxylgruppen in weniger polare, flüchtigere Derivate um, wodurch die Verbindung für die GC-Analyse geeignet wird.[3][4]

Dieser Anwendungshinweis beschreibt zwei gängige und effektive Methoden zur Derivatisierung von Pimelinsäure-d4: Silylierung und Veresterung. Pimelinsäure-d4, ein stabil-isotopenmarkiertes Analogon, wird häufig als interner Standard in quantitativen Analysen mittels Massenspektrometrie (MS) verwendet, um die Genauigkeit und Präzision zu verbessern.

Prinzip der Derivatisierung

Die Derivatisierung für die GC-Analyse zielt darauf ab, aktive Wasserstoffatome in polaren funktionellen Gruppen wie Carbonsäuren (-COOH) durch eine nicht-polare Gruppe zu ersetzen.[4][5]

-

Silylierung: Dies ist eine der am weitesten verbreiteten Derivatisierungstechniken für die GC.[6] Silylierungsreagenzien ersetzen die aktiven Wasserstoffatome der Carboxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe. Dies reduziert die Polarität des Moleküls und die Wasserstoffbrückenbindungen, was zu einer erhöhten Flüchtigkeit und thermischen Stabilität führt.[4] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein beliebtes und wirksames Reagenz für die Silylierung von Carbonsäuren.[3][7][8]

-

Veresterung (Alkylierung): Bei dieser Methode werden die Carbonsäuren in ihre entsprechenden Ester umgewandelt, typischerweise Methyl- oder Ethylester.[4] Die Veresterung neutralisiert effektiv die sauren Protonen und erhöht die Flüchtigkeit.[1] Eine gängige Methode verwendet Bortrifluorid (BF3) in einem Alkohol (z. B. Methanol) als Katalysator, um die Bildung von Methylestern zu fördern.[8]

Vergleich der Derivatisierungsmethoden

Die Wahl der Methode hängt von den spezifischen Anforderungen der Analyse ab, wie z. B. der erforderlichen Empfindlichkeit, der Probenmatrix und der verfügbaren Ausrüstung.

| Parameter | Silylierung (mit BSTFA) | Veresterung (mit BF3-Methanol) |

| Reagenz | N,O-Bis(trimethylsilyl)trifluoracetamid (+1% TMCS) | 14% Bortrifluorid in Methanol |

| Reaktionstemperatur | 60–75 °C[3] | 60–90 °C[3] |

| Reaktionszeit | 15–60 Minuten[3] | 10–30 Minuten[3] |

| Vorteile | Hohe Ausbeuten, saubere Reaktionen, geeignet für eine Vielzahl von polaren Verbindungen[3], niedrigere Nachweisgrenzen und höhere Reproduzierbarkeit.[7][8] | Bildet stabile Esterderivate[4], Reagenz ist relativ kostengünstig. |

| Nachteile | Derivate können feuchtigkeitsempfindlich sein, Reagenzien sind teurer. | Kann zeitaufwändiger sein und erfordert möglicherweise zusätzliche Extraktionsschritte zur Entfernung von überschüssigem Reagenz und Nebenprodukten.[8] |

Experimentelle Protokolle

Sicherheitshinweis: Führen Sie alle Derivatisierungsverfahren in einem gut belüfteten Abzug durch. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe. Derivatisierungsreagenzien sind oft giftig, korrosiv und feuchtigkeitsempfindlich.

Protokoll 1: Silylierung mit BSTFA

Diese Methode wandelt Pimelinsäure-d4 in sein Bis(trimethylsilyl)-Derivat um.

Materialien und Reagenzien:

-

Pimelinsäure-d4

-

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

-

Lösungsmittel: Pyridin oder Acetonitril (GC-Qualität)

-

Reaktionsgefäße: 2-ml-GC-Vials mit Schraubverschluss und Septen

-

Heizblock oder Ofen

-

Pipetten

Verfahren:

-

Probenvorbereitung: Trocknen Sie die Probe, die Pimelinsäure-d4 enthält, vollständig unter einem sanften Stickstoffstrom oder durch Lyophilisierung. Feuchtigkeit kann mit dem Silylierungsreagenz reagieren und die Ausbeute verringern.

-

Rekonstitution: Lösen Sie die getrocknete Probe in 50 µL Pyridin oder Acetonitril im Reaktionsgefäß.

-

Zugabe des Reagenz: Geben Sie 50 µL BSTFA (+1% TMCS) in das Gefäß.[3] TMCS wirkt als Katalysator und verbessert die Effizienz der Reaktion.[5]

-

Reaktion: Verschließen Sie das Gefäß sofort fest und schwenken Sie es vorsichtig. Erhitzen Sie die Mischung für 30 Minuten bei 70 °C.

-

Abkühlen: Lassen Sie das Reaktionsgefäß vor der GC-MS-Analyse auf Raumtemperatur abkühlen.

-

Analyse: Injizieren Sie 1 µL des Reaktionsgemisches direkt in das GC-MS-System.

Protokoll 2: Veresterung mit Bortrifluorid-Methanol (BF3-Methanol)

Diese Methode wandelt Pimelinsäure-d4 in seinen Dimethylester um.

Materialien und Reagenzien:

-

Pimelinsäure-d4

-

14% Bortrifluorid in Methanol (BF3-Methanol)

-

Lösungsmittel: Hexan (GC-Qualität)

-

Gesättigte Natriumchlorid (NaCl)-Lösung

-

Wasserfreies Natriumsulfat (Na2SO4)

-

Reaktionsgefäße: 2-ml-GC-Vials mit Schraubverschluss und Septen

-

Heizblock oder Ofen

-

Pipetten und Glas-Pasteurpipetten

-

Zentrifuge

Verfahren:

-

Probenvorbereitung: Stellen Sie sicher, dass die Probe, die Pimelinsäure-d4 enthält, trocken ist.

-

Zugabe des Reagenz: Geben Sie 200 µL 14% BF3-Methanol in das getrocknete Probengefäß.

-

Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 15 Minuten bei 60 °C.[3]

-

Abkühlen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen.

-

Extraktion: Geben Sie 500 µL Hexan und 200 µL gesättigte NaCl-Lösung in das Gefäß. Vortexen Sie kräftig für 1 Minute.

-

Phasentrennung: Zentrifugieren Sie das Gefäß bei niedriger Geschwindigkeit (z. B. 2000 U/min) für 5 Minuten, um die organische und die wässrige Phase zu trennen.

-

Sammlung der organischen Phase: Überführen Sie die obere Hexan-Schicht vorsichtig mit einer Glas-Pasteurpipette in ein sauberes Vial, das eine kleine Menge (ca. 20 mg) wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.

-

Analyse: Injizieren Sie 1 µL der Hexan-Lösung in das GC-MS-System.

Allgemeine GC-MS-Analyseparameter

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

| Parameter | Empfohlene Einstellung |

| GC-Säule | DB-5ms, HP-5ms oder äquivalente apolare Säule (30 m x 0,25 mm ID, 0,25 µm Film) |

| Injektor-Temperatur | 280 °C |

| Injektionsmodus | Splitless (1 µL) |

| Trägergas | Helium bei einem konstanten Fluss von 1,0 ml/min |

| Ofentemperaturprogramm | Anfangstemperatur 80 °C für 2 min, dann Anstieg um 10 °C/min auf 280 °C, 5 min halten |

| MS-Transferleitungstemp. | 280 °C |

| Ionenquellentemperatur | 230 °C |

| Ionisationsmodus | Elektronenionisation (EI) bei 70 eV |

| Scan-Bereich | m/z 50–500 |

Visualisierung des Arbeitsablaufs

Abbildung 1: Arbeitsablauf zur Derivatisierung von Pimelinsäure-d4 für die GC-MS-Analyse.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. gcms.cz [gcms.cz]

- 5. phenomenex.blog [phenomenex.blog]

- 6. GC용 시약 | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Structural Confirmation of Pimelic Acid-d4 by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural confirmation of Pimelic Acid-d4 using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are powerful non-destructive techniques for elucidating molecular structures. This application note outlines the sample preparation, data acquisition parameters, and expected spectral data for the verification of this compound, a stable isotope-labeled compound often used in metabolic research and as an internal standard in mass spectrometry-based quantification.

Introduction

Pimelic acid is a dicarboxylic acid that plays a role in various metabolic pathways.[1] Its deuterated isotopologue, this compound, is a valuable tool in drug development and metabolic studies. The precise structural confirmation of this labeled compound is critical to ensure the accuracy and reliability of experimental results. NMR spectroscopy provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei. This note details the use of NMR for the structural verification of this compound, assuming deuteration at the C-2 and C-6 positions, adjacent to the carboxylic acid groups.

Experimental Protocols

Materials

-

This compound (presumed structure: Heptanedioic-2,2,6,6-d4 acid)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes (5 mm)

-

Pipettes and appropriate glassware

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

Note on Solvent Choice: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton signal is typically well-resolved. In solvents like D₂O, the carboxylic acid protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.[2][3]

NMR Data Acquisition

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Spectral Width: 0-16 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled (zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

Data Presentation

The expected chemical shifts for this compound are summarized below. These are predicted based on the known shifts of pimelic acid and the effects of deuterium substitution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-1, H-7 (COOH) | ~12.0 | Broad Singlet | 2H | Disappears upon D₂O exchange.[2] |

| H-3, H-5 | ~1.5 | Multiplet | 4H | |

| H-4 | ~1.2-1.3 | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Position | Chemical Shift (ppm) | Notes |

| C-1, C-7 (C=O) | ~175-185 | The carbonyl carbon chemical shift for carboxylic acids typically appears in this range.[2][4] |

| C-2, C-6 | ~33-35 | Signal will be a triplet due to coupling with deuterium and will have a lower intensity. |

| C-3, C-5 | ~24-26 | |

| C-4 | ~28-30 |

Visualization of Experimental Workflow

Caption: Workflow for Structural Confirmation of this compound by NMR.

Discussion